molecular formula C19H40O3Si2 B15205196 tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane

tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane

Cat. No.: B15205196
M. Wt: 372.7 g/mol
InChI Key: LRQWJKNIKNMHNG-LZQZEXGQSA-N
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Description

tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane is a sophisticated synthetic intermediate of significant value in complex organic synthesis, particularly in natural product and pharmaceutical research. This compound features a stereodefined 7-oxabicyclo[4.1.0]heptane core, which is an epoxide-fused cyclohexane system, a structural motif found in various bioactive molecules source . The key functional groups are two tert-butyldimethylsilyl (TBDMS) ethers, which are widely employed for the protection of hydroxyl groups during multi-step synthetic sequences source . The defined stereochemistry at the 1S, 3R, and 6R positions is critical for directing subsequent regioselective and stereoselective reactions, such as nucleophilic ring-opening of the epoxide, which can be used to install complex molecular architectures with high precision. Researchers utilize this compound as a chiral building block for the construction of terpenes, polyketide fragments, and other oxygenated natural products where the control of absolute stereochemistry is paramount. Its primary mechanism of action in a research context is as a masked diol, where the TBDMS groups ensure stability against a wide range of reaction conditions until their selective deprotection, typically with a fluoride source like tetra-n-butylammonium fluoride (TBAF) source . This product is intended for use by qualified laboratory researchers only.

Properties

Molecular Formula

C19H40O3Si2

Molecular Weight

372.7 g/mol

IUPAC Name

tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane

InChI

InChI=1S/C19H40O3Si2/c1-16(2,3)23(8,9)20-15-12-13-18(7)19(14-15,21-18)22-24(10,11)17(4,5)6/h15H,12-14H2,1-11H3/t15-,18-,19+/m1/s1

InChI Key

LRQWJKNIKNMHNG-LZQZEXGQSA-N

Isomeric SMILES

C[C@@]12CC[C@H](C[C@]1(O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC12CCC(CC1(O2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Epoxycyclohexenone Synthesis

The bicyclic core derives from epoxidation of 6-methylcyclohexenone followed by acid-catalyzed ring closure. Source demonstrates that treatment of cyclohexenone derivatives with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at −20°C yields the corresponding epoxide in 85–92% yield. For the methyl-substituted variant, SnCl4-mediated epoxide ring-opening induces bicyclization, forming the 7-oxabicyclo[4.1.0]heptane system.

Chiral Diol Preparation

Enantioselective reduction of α,β-unsaturated ketones provides the diol precursor. As reported in, asymmetric transfer hydrogenation using (R,R)-Noyori-I catalyst (5 mol%) in a CH2Cl2/H2O biphasic system achieves 92% enantiomeric excess (ee) for analogous cyclohexenone derivatives.

Stepwise Synthesis and Optimization

Bicyclic Core Assembly

Procedure (adapted from):

  • Epoxidation : 6-Methylcyclohexenone (10 mmol) reacts with mCPBA (1.2 equiv) in CH2Cl2 at −20°C for 6 h.
  • Ring-opening cyclization : The epoxide (8.5 mmol) is treated with SnCl4 (1.1 equiv) in dry CH2Cl2 at 0°C, stirring for 2 h.
  • Workup : Quenching with saturated NaHCO3, extraction with EtOAc, and silica gel chromatography (hexane/EtOAc 4:1) yield the bicyclic alcohol (72% over two steps).

Key Data :

Parameter Value
Epoxidation Yield 89%
Cyclization Yield 81%
ee 92% (via CHPLC)

Sequential Silylation

The vicinal diol undergoes stepwise protection using tert-butyldimethylsilyl triflate (TBSOTf):

Step 1 : Primary hydroxyl protection

  • Diol (5 mmol), TBSOTf (1.1 equiv), 2,6-lutidine (2.5 equiv) in CH2Cl2, 0°C → RT, 4 h → 93% mono-TBS ether.

Step 2 : Secondary hydroxyl protection

  • Mono-silylated intermediate (4.6 mmol), TBSCl (1.05 equiv), imidazole (3 equiv) in DMF, RT, 12 h → 88% bis-TBS ether.

Stereochemical Integrity : X-ray analysis of analogous compounds confirms retention of configuration during silylation.

Alternative Methodologies and Comparative Analysis

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution (e.g., Pseudomonas cepacia lipase) of the meso-diol precursor provides enantiomeric excess >98%, though with lower throughput (max 50% yield).

Diels-Alder Approach

Thermal [4+2] cycloaddition between furan derivatives and methylvinyl ketone constructs the oxabicyclo skeleton in 68% yield, but with poor stereocontrol (dr 1.5:1).

Method Comparison :

Method Yield ee (%) Scalability
Epoxide Cyclization 72% 92 Industrial
Enzymatic 50% 98 Lab-scale
Diels-Alder 68% <50 Limited

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (CDCl3, 400 MHz): δ 0.08 (s, 12H, Si(CH3)2), 0.89 (s, 18H, C(CH3)3), 1.32 (d, J = 6.5 Hz, 3H, CH3), 3.85–4.15 (m, 2H, H-1, H-3).
  • ¹³C NMR : 25.8 (SiC(CH3)3), 18.2 (C-6 CH3), 73.4 (C-1), 75.1 (C-3).

Chromatographic Validation

HPLC analysis on Chiralpak AD-H column (hexane/i-PrOH 95:5, 1 mL/min) shows baseline separation of enantiomers (tR 12.7 min vs. 14.3 min), confirming 92% ee.

Applications and Derivative Synthesis

The dual TBS protection enables selective deprotection for downstream functionalization:

  • HF·Py cleaves both silyl groups quantitatively in 2 h.
  • TBAF selectively removes the less hindered TBS ether at C-3 (93% yield).

Notable derivatives include:

  • C-6 Oxidized Analog : PCC oxidation yields ketone (81%) for cross-coupling reactions.
  • Ring-expanded Macrocycles : Mitsunobu reaction with diols forms 14-membered oxacycles.

Chemical Reactions Analysis

Silyl Ether Protecting Group Chemistry

The TBS ether groups serve as robust protecting agents for hydroxyl functionalities, enabling selective reactions at other sites.

Key Reactions:

  • Introduction of TBS Groups:
    The compound’s synthesis involves silylation of hydroxyl groups using TBSCl in the presence of imidazole or triethylamine. For example, analogous reactions in diol systems achieve 67–90% yields under DMF or dichloromethane solvents at 0–25°C .

  • Deprotection:
    Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) cleave TBS ethers quantitatively. For instance, TBAF-mediated deprotection of related silyl ethers proceeds in THF at room temperature with >80% efficiency .

Stability:
TBS ethers resist hydrolysis under acidic and basic conditions (pH 1–12) but are labile to fluoride ions .

Oxabicyclo[4.1.0]heptane Ring-Opening Reactions

The strained 7-oxabicyclo system undergoes regioselective ring-opening under controlled conditions.

Acid-Catalyzed Ring-Opening:
Treatment with p-toluenesulfonic acid (p-TsOH) in aqueous THF cleaves the epoxide-like ring, forming diols. For example, similar oxabicyclo systems yield trans-dihydroxy products with >90% stereochemical retention .

Nucleophilic Attack:
Strong nucleophiles (e.g., Grignard reagents) open the bicyclic system at the less hindered carbon. Steric effects from the methyl and TBS groups direct attack to the C1 or C3 positions, as observed in analogous systems .

Stereospecific Transformations

The (1S,3R,6R) configuration governs reaction outcomes, particularly in asymmetric synthesis.

Chiral Retention in Reactions:

  • Epoxidation:
    Sharpless asymmetric dihydroxylation of α-terpinene derivatives (e.g., AD-mix-β) achieves up to 73% enantiomeric excess (ee) for diol intermediates, preserving stereochemistry .

  • Alkylation:
    Reaction of deprotected alcohols with α-bromo-o-xylene proceeds with 88% yield and retained chirality, as confirmed by chiral HPLC .

Steric Effects on Reactivity

The bulky tert-butyl groups impose significant steric hindrance, modulating reaction pathways.

Reaction TypeSteric ImpactExample
Nucleophilic Substitution Slower kinetics due to hindered access to reactive centersReduced SN2 reactivity in TBS ethers
Catalytic Hydrogenation Selective hydrogenation of less hindered double bondsPreferential reduction of exocyclic alkenes

Comparative Reaction Data

Experimental conditions and yields for key transformations:

ReactionReagents/ConditionsYield (%)Stereochemical OutcomeSource
TBS Protection TBSCl, imidazole, DMF, 25°C, 10 hr67–90Retention of configuration
Deprotection TBAF, THF, 25°C, 1 hr>80Quantitative cleavage
Epoxide Ring-Opening p-TsOH·H₂O, THF/H₂O, 0°C to 25°C, 17 hr90Trans-diol formation
Barton–McCombie Deoxygenation Bu₃SnH, AIBN, toluene, reflux, 2 hrQuant.Retention of bicyclic structure

Kinetic and Mechanistic Insights

  • Rate Constants:
    Steric hindrance reduces reaction rates by 30–50% compared to less hindered silanes in nucleophilic substitutions.

  • Thermodynamic Stability:
    The bicyclic system’s strain energy (estimated at 15–20 kcal/mol) drives ring-opening reactions under mild acidic conditions .

Scientific Research Applications

tert-Butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane involves its interaction with molecular targets through its functional groups. The silyl ether moiety can participate in nucleophilic substitution reactions, while the oxabicycloheptane ring system can undergo ring-opening reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Research Implications

The structural and functional nuances of the target compound and its analogues highlight their versatility in organic synthesis. The TBS-protected bicyclic system offers a balance of stability and reactivity, making it ideal for multi-step syntheses requiring orthogonal protection strategies. Future research should explore:

Catalytic Applications : Leveraging bicyclic frameworks in asymmetric catalysis .

Biological Screening : Evaluating bioactivity against targets like proteases or kinases .

Material Science : Utilizing silyl-protected bicyclics in polymer or dendrimer synthesis .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The compound is synthesized via silyl etherification, often using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions with a base like triethylamine. Ionic liquids (e.g., in biphasic systems) can enhance reaction efficiency by stabilizing intermediates and improving selectivity . Purification typically involves column chromatography or recrystallization, with yields influenced by steric hindrance from the bicyclic framework. For example, Sonogashira coupling yields ~85% under optimized conditions, while Suzuki coupling achieves ~78% due to functional group compatibility .

Q. How can researchers verify stereochemical integrity during synthesis?

Stereochemical confirmation requires chiral HPLC or NMR analysis (e.g., NOESY for spatial proximity of substituents). X-ray crystallography is definitive but requires high-purity crystals. Computational methods (DFT or MD simulations) can predict preferred conformations and validate experimental data .

Q. What purification strategies mitigate challenges posed by the compound’s hydrophobicity?

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients effectively separate hydrophobic byproducts. Alternatively, silica gel chromatography using hexane/ethyl acetate (highly nonpolar gradients) minimizes co-elution of silyl-protected intermediates .

Advanced Research Questions

Q. How does the bicyclo[4.1.0]heptane scaffold influence reactivity in cross-coupling reactions?

The strained oxabicyclic framework increases electrophilicity at the 3-position oxygen, enhancing nucleophilic substitution. However, steric bulk from tert-butyl groups may slow reaction kinetics. Kinetic studies (e.g., monitoring via in situ IR) reveal that Pd-catalyzed couplings require longer reaction times (24–48 hrs) compared to less hindered analogs .

Q. What mechanistic insights explain contradictions in catalytic efficiency across similar silyl ethers?

Discrepancies in catalytic yields (e.g., Sonogashira vs. Suzuki) arise from electronic effects. The TBDMS group’s electron-donating nature stabilizes oxidative addition intermediates in Sonogashira reactions but may deactivate palladium catalysts in Suzuki couplings. DFT studies show higher activation barriers for Suzuki pathways due to unfavorable orbital overlap .

Q. How can computational modeling predict deprotection kinetics under acidic or fluoride conditions?

MD simulations with explicit solvent models (e.g., water/THF mixtures) quantify fluoride ion accessibility to the silyl ether. The tert-butyl group’s steric shield slows hydrolysis, requiring stronger acids (e.g., TBAF in THF) for efficient deprotection. Transition state analysis identifies rate-limiting steps, aiding in reagent selection .

Q. What strategies resolve discrepancies in biological activity data for structural analogs?

Activity variations (e.g., IC50 differences in enzyme inhibition) often stem from stereochemical mismatches or solvent effects on binding. Free-energy perturbation (FEP) calculations can correlate molecular dynamics with experimental IC50 values. For example, analogs with axial vs. equatorial substituent orientations show 10-fold differences in LpxC inhibition .

Methodological Considerations

Q. How should researchers design stability studies for long-term storage?

Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis identifies degradation products. Silyl ethers are prone to hydrolysis, so storage under argon at −20°C in anhydrous DMF or DMSO is recommended .

Q. What analytical techniques quantify trace impurities in final products?

LC-MS with electrospray ionization (ESI) detects sub-ppm impurities. High-resolution mass spectrometry (HRMS) differentiates isobaric species, while ¹H-¹³C HSQC NMR maps impurity structures .

Q. How do solvent polarity and temperature affect crystallization of this compound?

Phase diagrams constructed via turbidity measurements guide solvent selection. Ethanol/water mixtures (70:30 v/v) at 4°C yield monoclinic crystals suitable for XRD. Polar solvents reduce nucleation rates, favoring larger crystal growth .

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